Guaiacol propionate
Description
Contextualizing Guaiacol (B22219) Propionate (B1217596) within Phenolic Ester Chemistry
Guaiacol propionate is a member of the phenolic ester family. ontosight.ai Phenolic esters are characterized by the esterification of a phenol (B47542), in this case, guaiacol, with a carboxylic acid, here propionic acid. ontosight.ai This structure, consisting of a 2-methoxyphenol backbone linked to a propanoate group, imparts properties typical of esters, such as solubility in organic solvents and a relatively high boiling point. ontosight.ai
The synthesis of this compound can be viewed within the broader context of esterification reactions. While specific synthesis details for this compound are not extensively detailed in the provided search results, the synthesis of its precursor, guaiacol, often involves the methylation of catechol. google.com The subsequent esterification with propionic acid would follow standard ester synthesis protocols.
Academic Relevance and Research Trajectories of Guaiacol Derivatives
The academic interest in guaiacol and its derivatives is significant and multifaceted, driven by their wide range of applications. Guaiacol itself is a key precursor in the synthesis of various compounds, including flavorants like eugenol (B1671780) and vanillin (B372448). impurity.com
Research into guaiacol derivatives is expanding into several key areas:
Pharmaceutical and Medicinal Chemistry: Guaiacol derivatives have been investigated for their potential antimicrobial and antiseptic properties. ontosight.ai Some derivatives are explored as intermediates in the synthesis of new drug candidates. ontosight.aiimpurity.com For instance, research has been conducted on naproxen-guaiacol chimeras for their potential anti-inflammatory responses. mdpi.com
Biocatalysis and Biotransformation: The microbial degradation of guaiacol, often proceeding through demethylation to catechol, is a subject of study, particularly in the context of lignin (B12514952) valorization for the production of biofuels and plastics from biomass. researchgate.net
Polymer Science: Derivatives such as 4-vinyl guaiacol are being explored as bio-based monomers for the synthesis of polymers, aiming to replace petro-based compounds. mdpi.comresearchgate.net
Food and Fragrance Chemistry: Guaiacol and its esters, including this compound, are utilized as flavoring and fragrance agents. ontosight.aibusinessresearchinsights.com The smoky and spicy notes of guaiacol are particularly valued. businessresearchinsights.comtopwhiskies.com
Environmental and Atmospheric Chemistry: The atmospheric reactions of guaiacol and its derivatives, particularly in the formation of secondary organic aerosols, are an active area of research. uantwerpen.be
Interactive Data Table: Research Applications of Guaiacol Derivatives
| Research Area | Specific Application/Study | Relevant Guaiacol Derivative(s) | Source |
| Pharmaceuticals | Intermediate in drug synthesis | Guaiacol, this compound | ontosight.aiimpurity.com |
| Anti-inflammatory agents | Naproxen-guaiacol chimera | mdpi.com | |
| Biotechnology | Lignin valorization for biofuels | Guaiacol | researchgate.net |
| Polymer Chemistry | Bio-based monomers | 4-Vinyl Guaiacol | mdpi.comresearchgate.net |
| Food & Fragrance | Flavoring and fragrance agents | Guaiacol, this compound | ontosight.aibusinessresearchinsights.com |
| Environmental Science | Secondary organic aerosol formation | Guaiacol | uantwerpen.be |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMBPVOGLUKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226880 | |
| Record name | Guaiacol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to light yellow liquid; Fruity nutty with a hint of vanilla aroma | |
| Record name | Guaiacol propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Guaiacol propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.102 | |
| Record name | Guaiacol propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7598-60-9 | |
| Record name | Guaiacol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-407845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guaiacol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7SCO70Q61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Esterification Methodologies for Guaiacol Propionate and Analogs
Precursor Synthesis: Guaiacol (B22219) Production Pathways
The industrial and laboratory-scale synthesis of guaiacol, a crucial precursor for guaiacol propionate (B1217596), is achieved through several distinct chemical routes. These pathways primarily involve the methylation of catechol, hydrolysis, and demethylation of more complex molecules, and increasingly, bio-based methods.
Catalytic Methylation of Catechol Derivatives
The traditional and most common method for guaiacol production is the selective methylation of catechol. nih.govrsc.org This process involves the introduction of a methyl group to one of the hydroxyl groups of catechol.
Various methylating agents are employed in this process. Historically, dimethyl sulfate (B86663) has been a common reagent, reacting with catechol in the presence of a base like potash. rsc.org However, due to the high toxicity of dimethyl sulfate, alternative, more environmentally benign methylating agents are now favored. acs.org
Dimethyl carbonate (DDC) has emerged as a greener alternative, reacting with catechol over a catalyst to yield guaiacol. acs.orggoogle.com Another approach is the use of methanol (B129727) as the methylating agent in the presence of solid acid catalysts. nih.govgoogle.comethz.ch This vapor-phase reaction is considered an economically and environmentally friendly route for industrial applications. nih.gov
| Methylating Agent | Catalyst/Reagent | Key Features |
| Dimethyl sulfate | Potash | Traditional method. rsc.org |
| Dimethyl carbonate | Basic or solid acid catalysts | "Green" methylating agent. acs.orggoogle.com |
| Methanol | Solid acid catalysts (e.g., zeolites, aluminophosphates) | Environmentally friendly industrial route. nih.govgoogle.com |
Hydrolysis and Demethylation Strategies
Guaiacol can also be synthesized by the hydrolysis and demethylation of more complex molecules, particularly from lignin (B12514952), an abundant and renewable aromatic polymer. rsc.org Lignin is rich in guaiacyl units, making it a promising feedstock for guaiacol production. nih.govrsc.org
One notable strategy involves the use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), in a methanol/water solvent. rsc.org This catalyst efficiently facilitates the hydrolysis of ether linkages within the lignin structure, leading to the formation of alkyl-syringol and alkyl-guaiacol intermediates. These intermediates then undergo decarbonization and demethoxylation to selectively produce guaiacol with yields up to 25.5 wt%. rsc.org This method is significant as it allows for the direct conversion of lignin to guaiacol. rsc.org
Bio-Based Approaches to Guaiacol Generation
Bio-based methods for guaiacol production are gaining increasing attention as a sustainable alternative to conventional chemical synthesis. These approaches often utilize enzymes or whole microorganisms to convert renewable feedstocks into guaiacol.
Lignin, a major component of plant biomass, is a key substrate in these bio-based pathways. Certain bacteria possess enzymatic systems capable of degrading lignin and its breakdown products. For instance, cytochrome P450 enzyme systems, such as GcoA from Amycolatopsis sp., have been identified to catalyze the O-demethylation of guaiacol and its analogs, which are major products of lignin decomposition. nih.govpnas.org While this specific example shows the degradation of guaiacol, the broader enzymatic machinery for lignin conversion highlights the potential for engineering metabolic pathways to produce guaiacol from lignin.
Enzymatic hydrolysis of plant materials can also release guaiacol. For example, glycosidase enzymes can cleave glycosidic bonds in plant matter, releasing volatile phenols like guaiacol. nih.govacs.org Furthermore, research has identified a catechol-O-methyltransferase (CTOMT1) in tomatoes (Solanum lycopersicum) that is directly involved in the synthesis of guaiacol by methylating catechol. mdpi.com
Esterification Chemistry of Guaiacol and Substituted Guaiacols
The synthesis of guaiacol propionate from guaiacol involves an esterification reaction, where the hydroxyl group of guaiacol reacts with propionic acid or its derivatives.
Direct Esterification with Propionic Acid and Anhydrides
Direct esterification is a common method for producing this compound. This can be achieved by reacting guaiacol with propionic acid, typically in the presence of an acid catalyst to facilitate the reaction. chemguide.co.uk To drive the equilibrium towards the product side, water, a byproduct of the reaction, is often removed.
A more reactive acylating agent for this purpose is propionic anhydride (B1165640). The reaction of guaiacol with propionic anhydride can lead to the formation of this compound. mdpi.comdergipark.org.tr For instance, the esterification of 4-vinyl guaiacol, a guaiacol analog, with propionic anhydride in the presence of sodium propionate at 90°C has been shown to proceed to completion. mdpi.com Another common method involves the use of propionyl chloride, which reacts readily with guaiacol to form the ester. google.comorgsyn.orgorgsyn.orgchemicalbook.com
| Acylating Agent | Catalyst/Reagents | Reaction Conditions |
| Propionic Acid | Acid catalyst (e.g., H₂SO₄) | Heating, water removal. chemguide.co.uk |
| Propionic Acid | DCC, DMAP | Room temperature to 50°C. mdpi.com |
| Propionic Anhydride | Sodium Propionate | 90°C. mdpi.com |
| Propionyl Chloride | - | Generally mild conditions. google.comorgsyn.org |
Catalytic Approaches to this compound Synthesis
A variety of catalysts can be employed to enhance the efficiency and selectivity of the esterification of guaiacol with propionic acid.
Acid Catalysis: Strong mineral acids like sulfuric acid are commonly used as homogeneous catalysts for the esterification of phenols. google.comresearchgate.net However, their corrosive nature and the difficulty in separating them from the reaction mixture have led to the exploration of solid acid catalysts. ethz.ch These include zeolites and functionalized silicas, which offer advantages in terms of reusability and reduced environmental impact. acs.orgnih.govacs.org For example, propylsulfonic acid-modified MCM-41 has been investigated for the esterification of guaiacol. ethz.ch Phosphoric acid has also been identified as an effective catalyst for the esterification of phenols with carboxylic acids. google.com
Enzymatic Catalysis: Biocatalysts, particularly lipases, have emerged as a green and highly selective alternative for ester synthesis. mdpi.comscience.govacs.org Lipases can catalyze the esterification of phenols in organic solvents. unipd.it For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for such transformations. mdpi.com The use of lipases can offer high yields under mild reaction conditions and with high chemo- and regioselectivity.
| Catalyst Type | Specific Example | Key Advantages |
| Homogeneous Acid | Sulfuric Acid, Phosphoric Acid | Readily available and effective. google.comgoogle.com |
| Heterogeneous Acid | Zeolites, Functionalized Silica (B1680970) (e.g., MCM-41-PrSO₃H) | Reusable, environmentally friendlier. nih.govethz.ch |
| Biocatalyst | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, green process. mdpi.comscience.gov |
Derivatization of Functionalized Guaiacol Precursors
Functionalized guaiacol precursors, such as 4-vinylguaiacol (4VG), offer versatile platforms for chemical modification. The presence of reactive sites, including the phenolic hydroxyl group and the vinyl group, allows for a variety of derivatization strategies to produce tailored molecules for specific applications.
Esterification of 4-Vinylguaiacol for Monomer Development
The esterification of the phenolic hydroxyl group of 4-vinylguaiacol (4VG) is a key strategy for producing a range of bio-based monomers with tunable properties. rsc.orgacs.org The resulting esterified 4VG derivatives can be used in radical polymerization to create polymers with varying thermal and mechanical characteristics. google.com One such derivative is 2-methoxy-4-vinylphenyl propionate (Prop4VG), which serves as a valuable monomer in the synthesis of advanced polymers.
Several synthetic routes have been explored for the esterification of 4VG. A common method involves the reaction of 4VG with a corresponding anhydride. For the synthesis of Prop4VG, this can be achieved by reacting 4VG with propionic anhydride in the presence of sodium propionate. rsc.org This reaction is typically carried out at an elevated temperature, for instance at 90 °C for 30 minutes, and can achieve high conversion rates. rsc.org
Another approach to esterification utilizes the corresponding carboxylic acid in the presence of a coupling agent. For example, the synthesis of 2-methoxy-4-vinylphenyl heptanoate (B1214049) has been demonstrated using heptanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Current time information in Bangalore, IN. This reaction is typically performed in a solvent like dichloromethane (B109758) (CH2Cl2) over several hours. Current time information in Bangalore, IN.
The choice of esterification method can depend on the availability of the starting materials and the desired scale of the reaction. Current time information in Bangalore, IN. The table below summarizes a typical synthetic route for 2-methoxy-4-vinylphenyl propionate.
| Reactants | Reagents/Catalysts | Reaction Conditions | Product | Conversion |
|---|---|---|---|---|
| 4-Vinylguaiacol (4VG), Propionic Anhydride | Sodium Propionate | 90 °C, 30 min, under air | 2-Methoxy-4-vinylphenyl Propionate (Prop4VG) | 100% |
Conjugation Strategies for Advanced Molecular Architectures
Beyond simple esterification for monomer development, guaiacol and its derivatives are employed in various conjugation strategies to create advanced and complex molecular architectures. These architectures include star polymers, benzoxazine (B1645224) resins, and other macromolecules with specialized properties.
Star Polymers: An epoxy derivative of 4-vinylguaiacol, 4-vinylphenyl glycidyl (B131873) ether (4VGEP), has been utilized as a building block for bio-based, degradable star polymers. rsc.orgdntb.gov.ua In this approach, block copolymers of 4VGEP with other monomers like styrene (B11656) or diethylacrylamide are first synthesized. rsc.org These block copolymers then act as macromonomers in a ring-opening copolymerization (ROCOP) with a cross-linking agent such as cis-4-cyclohexene-1,2-dicarboxylic anhydride. rsc.org This strategy results in the formation of ester cross-linked star polymers with high yields and narrow dispersity. rsc.org A key advantage of this architecture is the potential for selective degradation of the ester core under acidic conditions. rsc.orgresearchgate.net
Benzoxazine Resins: Guaiacol is a valuable precursor for the synthesis of bio-based benzoxazine resins, which are a class of high-performance thermosetting polymers. cnrs.frmdpi.comrsc.org These resins are typically synthesized through a Mannich condensation reaction involving a phenolic compound (guaiacol), an amine, and an aldehyde (often paraformaldehyde). cnrs.frmdpi.com By using bio-based amines like furfurylamine, fully bio-based benzoxazine monomers can be produced. cnrs.frrsc.org For instance, a novel tri-furan functional bis-benzoxazine resin has been synthesized from guaiacol, furfural, and furfurylamine. cnrs.fr The resulting polybenzoxazine from this monomer exhibits excellent thermal stability. cnrs.fr The molecular design flexibility of benzoxazines allows for the creation of materials with a wide range of properties, including high thermal stability and flame retardancy. google.com
Other Macromolecules: Guaiacol and its derivatives can also be incorporated into other types of macromolecular structures. For example, guaiacol has been used in the synthesis of composites with fatty acids and sulfur, leading to crosslinked network materials. mdpi.com Additionally, research has explored the synthesis of guaiacol-based reactive flame retardants for epoxy resins. rsc.org The presence of guaiacol has also been shown to prevent the formation of undesired macromolecules during the hydroconversion of bio-oils. shokubai.orgscispace.comresearchgate.net
| Precursor | Conjugation Strategy | Resulting Architecture | Key Features |
|---|---|---|---|
| 4-Vinylphenyl glycidyl ether (from 4-Vinylguaiacol) | Ring-Opening Copolymerization (ROCOP) of block copolymers | Degradable Star Polymers | Ester cross-linked core, potential for selective degradation. rsc.orgdntb.gov.uaresearchgate.net |
| Guaiacol | Mannich Condensation with amines and aldehydes | Benzoxazine Resins | High thermal stability, flame retardancy, fully bio-based potential. cnrs.frmdpi.comrsc.org |
| Guaiacol | Reaction with fatty acids and sulfur | Crosslinked Composites | Network material with varying thermomorphological properties. mdpi.com |
| Guaiacol | Reaction with 1,4-phthalaldehyde and DOPO | Reactive Flame Retardant | Incorporated into epoxy resins to enhance flame retardancy. rsc.org |
Process Optimization and Green Chemistry Metrics in Synthesis
The development of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry. This involves optimizing reaction processes to improve efficiency, reduce waste, and utilize renewable resources. Key green chemistry metrics are employed to quantify the sustainability of these synthetic approaches.
Several metrics are used to evaluate the "greenness" of a chemical process. These include:
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. Current time information in Bangalore, IN. A higher atom economy indicates a more efficient reaction with less waste.
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. Current time information in Bangalore, IN. A lower E-factor is indicative of a more environmentally friendly process.
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final isolated product relative to the total mass of all reactants used. Current time information in Bangalore, IN.
Carbon Efficiency (C-efficiency): This metric quantifies the percentage of carbon from the reactants that ends up in the final product. Current time information in Bangalore, IN.
In the synthesis of 4-vinylguaiacol (4VG) derivatives, these metrics have been applied to compare different synthetic pathways. Current time information in Bangalore, IN. For instance, the esterification of 4VG can be achieved using either an anhydride or a carboxylic acid with a coupling agent. Current time information in Bangalore, IN. The calculation of green metrics can help determine which route is more sustainable.
Enzymatic synthesis represents a significant advancement in the green production of guaiacol esters. Lipases, a class of enzymes, are capable of catalyzing esterification and transesterification reactions under mild conditions. rsc.org The use of lipases for the synthesis of flavor esters, for example, is considered an environmentally friendly alternative to chemical catalysis. rsc.org Research has demonstrated the successful lipase-catalyzed synthesis of various esters, and process optimization techniques like the Taguchi method can be employed to maximize conversion rates in these enzymatic reactions. researchgate.net
The table below presents a summary of green chemistry metrics for the synthesis of a 4-vinylguaiacol derivative, illustrating the application of these principles in process evaluation.
| Metric | Definition | Significance |
|---|---|---|
| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Measures the efficiency of atom incorporation into the final product. |
| E-Factor | Mass of Waste / Mass of Product | Indicates the amount of waste generated per unit of product. |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Reflects the overall efficiency of a reaction, considering yield and stoichiometry. |
| Carbon Efficiency (C-efficiency) | (Mass of Carbon in Product / Total Mass of Carbon in Reactants) x 100% | Tracks the efficiency of carbon utilization from reactants to product. |
Elucidation of Reaction Mechanisms and Catalytic Transformations
Hydrodeoxygenation (HDO) Mechanisms of Guaiacol (B22219) as a Lignin (B12514952) Model Compound
The HDO of guaiacol proceeds through several primary reaction pathways, including dehydroxylation (DHY), demethoxylation (DMO), and demethylation (DME). cardiff.ac.ukfrontiersin.org These pathways lead to the initial formation of key intermediates such as anisole (B1667542), phenol (B47542), and catechol, respectively. cardiff.ac.ukfrontiersin.org Subsequent reaction steps can further deoxygenate these intermediates to produce valuable hydrocarbons like benzene (B151609). frontiersin.org The specific pathway that dominates is highly dependent on the catalyst used and the reaction conditions. rsc.org
Theoretical and Computational Investigations (e.g., DFT Calculations)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction networks of guaiacol HDO at a molecular level. These computational studies provide fundamental insights into bond scission energies, reaction energy profiles, and the structures of transition states, which are often difficult to determine experimentally.
The three principal C-O bonds in guaiacol each present a distinct pathway for initial deoxygenation:
Caryl-OH (Dehydroxylation): Cleavage of the bond between the aromatic ring and the hydroxyl group.
Caryl-OCH3 (Demethoxylation): Scission of the bond connecting the aromatic ring and the methoxy (B1213986) group.
Calkyl-O (Demethylation): Breaking of the bond between the methyl group and the oxygen atom of the methoxy group.
DFT calculations have shown that the relative energy barriers for these bond scissions are highly dependent on the catalytic surface. frontiersin.orga-star.edu.sg For instance, DFT-based simulations on a Pt(111) surface indicated that the bond dissociation energies are 414 kJ/mol for Caryl−OH, 356 kJ/mol for Caryl−OCH3, and 247 kJ/mol for Calkyl–O, suggesting the demethylation route to form catechol is the most feasible on this surface. cardiff.ac.uk In contrast, studies on Ru(0001) also found that bond scissions within the aliphatic side group have lower barriers (at most 69 kJ mol⁻¹) compared to the cleavage of the aromatic Caryl-O bonds (over 100 kJ mol⁻¹). a-star.edu.sg This highlights that direct cleavage of the bonds linking oxygen directly to the aromatic ring is generally more challenging than breaking the Calkyl-O bond. a-star.edu.sgrsc.org
DFT calculations are instrumental in mapping the potential energy surfaces for guaiacol HDO reaction pathways. This involves identifying the transition state (TS) structures and calculating the associated activation energy barriers (Ea).
Studies on various transition metal surfaces have revealed distinct energy profiles. For example, on a Cu(111) surface, the rate-limiting step for catechol production via demethylation was found to have an activation barrier of 1.97 eV. mdpi.com For anisole formation through dehydroxylation on the same surface, the barrier was slightly higher at 2.07 eV. mdpi.com
A systematic DFT study on six transition metals (Fe, Co, Ni, Cu, Pd, Pt) provided a comparative analysis of activation barriers for the initial C-O scission pathways. frontiersin.org The results showed that oxophilic catalysts like Fe(110) favor the Caryl-OH bond scission, with an activation barrier of 1.13 eV. cardiff.ac.ukfrontiersin.org Conversely, Ni(111) and Co(0001) surfaces were found to be more favorable for breaking C-O bonds in general, with Ni(111) showing a particularly low activation energy of 1.21 eV for demethylation to catechol. frontiersin.orgresearchgate.net On the other hand, Pt(111) and Pd(111) surfaces exhibit high activation barriers, making direct C-O scission energetically unfavorable. frontiersin.orgexlibrisgroup.com.cn
The table below summarizes the calculated activation energies for the three main C-O bond scission pathways on various transition metal surfaces.
| Catalyst Surface | Dehydroxylation (Caryl-OH) Ea (eV) | Demethoxylation (Caryl-OCH3) Ea (eV) | Demethylation (Calkyl-O) Ea (eV) |
|---|---|---|---|
| Fe(110) | 1.13 | 1.28 | - |
| Co(0001) | - | - | 1.23 |
| Ni(111) | - | - | 1.21 |
| Cu(111) | 2.07 | - | 1.97 |
| Pt(111) | - | 2.14 | 2.00 |
| PtFe(111) | 2.05 | 1.97 | 1.51 |
| NiFe(111) | 1.23 | - | - |
Data sourced from multiple DFT studies. frontiersin.orgrsc.orgmdpi.com Note: Dashes indicate data not provided in the cited sources.
Transition state scaling relations, which correlate the energy of the transition state with the reaction energy, have also been employed to understand trends across different catalysts and accelerate catalyst design. frontiersin.orgresearchgate.net
Bond Scission Pathways: Caryl-OH, Caryl-OCH3, Calkyl-O
Catalytic Systems and Selectivity Studies
The choice of catalyst, including both the active metal and the support material, is crucial in directing the HDO of guaiacol toward desired products.
A wide range of transition metals have been investigated for guaiacol HDO, each exhibiting different activities and selectivities.
Noble Metals (Pt, Pd, Ru): Platinum (Pt) and Palladium (Pd) are known for their high hydrogenation activity. csic.es However, DFT studies suggest that flat Pt(111) surfaces are not highly active for deoxygenation, with catechol being the preferred product. acs.org The observed deoxygenation activity of Pt catalysts is often attributed to support effects or more active sites like steps and corners. acs.orgmdpi.com Ruthenium (Ru) based catalysts have demonstrated high activity and exceptional selectivity towards fully deoxygenated products like cyclohexane (B81311). bohrium.com On Ru(0001), the proposed pathway involves initial demethylation to catechol, followed by the removal of the oxygen groups. a-star.edu.sgresearchgate.net
Non-Noble Metals (Ni, Co, Fe): These metals offer a more economical alternative. Nickel (Ni) catalysts, particularly when supported on zeolites, have shown high HDO activity, with the potential to achieve high yields of cyclohexane. rsc.orgresearchgate.net The performance is linked to a synergy between the metal's hydrogenation function and the support's acidity. rsc.org Cobalt (Co) catalysts, such as Co/TiO₂, are also highly active and can be more economical for removing methoxy groups compared to Ru. rsc.org Iron (Fe) catalysts supported on materials like SiO₂ have been reported to be highly selective for deoxygenation products such as benzene and toluene (B28343). rsc.org
Bimetallic catalysts, such as Pt-Fe and Pd-Fe, have been explored to leverage synergistic effects. rsc.org The addition of an oxophilic metal like Fe can enhance C-O bond cleavage activity. rsc.org For instance, DFT studies showed that C-O bond breaking is energetically more facile on PtFe(111) and NiFe(111) surfaces compared to their monometallic counterparts. rsc.org
Acidity: Acidic supports like zeolites (e.g., H-Beta, H-ZSM-5), silica-alumina, and zirconia can significantly enhance deoxygenation. rsc.orgmdpi.comajol.info The acid sites can facilitate C-O bond cleavage through dehydration reactions. ajol.info Studies on Ni supported on Beta zeolites showed a linear relationship between deoxygenation activity and the concentration of acid sites. rsc.org The combination of metal sites for hydrogenation and acid sites for deoxygenation creates a bifunctional catalyst system. rsc.orgajol.info
Support Material: The choice of support material influences metal dispersion and can prevent catalyst deactivation. ajol.infohep.com.cn Supports like TiO₂, ZrO₂, and pillared clays (B1170129) have been investigated. acs.orgajol.infohep.com.cn TiO₂ has been shown to be a stable support for Pt in guaiacol HDO, leading to less coke formation compared to Al₂O₃. hep.com.cn Pillared clays offer high surface area and tunable acidity, making them promising supports for NiMo catalysts. acs.org Carbon-supported catalysts are also widely used due to their high stability. csic.es
The interplay between the metal and the support dictates the dominant reaction pathway and the final product distribution in guaiacol hydrodeoxygenation.
Influence of Solvent Environments on Reaction Kinetics
The solvent environment plays a critical role in the kinetics of catalytic reactions involving guaiacol propionate (B1217596) and related compounds. The choice of solvent can significantly impact reaction rates and product selectivity by influencing the stability of reactants, intermediates, and transition states.
The polarity of the solvent is a key factor. Aprotic polar solvents can modulate reactions differently than apolar ones. mdpi.com For example, in certain olefin oxidation reactions, acetonitrile (B52724) (an aprotic polar solvent) was found to hinder the reaction rate, while toluene (an aprotic apolar solvent) did not, without significantly affecting product selectivity at isoconversion. mdpi.com This has been attributed to the hydrogen-bonding capabilities of the solvent, which can influence substrate-solvent interactions. mdpi.com
The following table summarizes the observed effects of different solvents on the HDO of guaiacol, which can be indicative of the behavior of guaiacol propionate.
| Solvent | Catalyst | Key Observations on Reaction Kinetics and Products |
| Water, Diethyl ether, 1-Butanol, n-Hexane | Pt(111) | Rate-controlling species and transition states vary with the solvent. Catechol is a major aromatic product in all environments. osti.gov |
| Decalin | Ni/SiO2 + Hβ | Low-temperature (140 °C) transformation of guaiacol to cyclohexane was achieved. researchgate.net |
| Toluene | MCM-bpy-Mo | Faster reaction kinetics compared to acetonitrile in olefin oxidation. mdpi.com |
| Acetonitrile | MCM-bpy-Mo | Slower reaction kinetics in olefin oxidation due to hydrogen bonding. mdpi.com |
Product Distribution and Pathway Dominance in HDO
The hydrodeoxygenation (HDO) of guaiacol and its derivatives like this compound is a complex process with multiple competing reaction pathways. The final product distribution is highly dependent on the catalyst, reaction conditions, and solvent used.
Two primary pathways are generally considered for the HDO of guaiacol:
Demethoxylation (DMO): This pathway involves the cleavage of the methoxy group to form catechol or phenol, which can then be further deoxygenated.
Hydrogenation (HYD): This pathway involves the hydrogenation of the aromatic ring prior to or after the removal of oxygen-containing functional groups, leading to products like cyclohexane and its derivatives. rsc.org
The choice of catalyst significantly influences which pathway dominates. For example, molybdenum-based catalysts (Mo/C) tend to favor the demethoxylation of guaiacol to phenol, while ruthenium-based catalysts (Ru/C) promote the formation of catechol as the primary intermediate. a-star.edu.sg Nickel-based catalysts, such as Ni/Beta, have shown high activity in producing cyclohexane, indicating a strong hydrogenation pathway. rsc.org The acidity of the catalyst support also plays a crucial role, with a linear relationship observed between deoxygenation activity and the concentration of acid sites under certain conditions. rsc.org
The product distribution can also be tuned by adjusting reaction parameters such as temperature and pressure. For instance, in the HDO of guaiacol over a Mo2C/CNF catalyst, increasing the temperature from 300 °C to 350 °C enhanced the conversion of guaiacol and the selectivity towards benzene. csic.es
The table below illustrates the product distribution from guaiacol HDO over various catalysts.
| Catalyst | Dominant Products | Observations |
| Mo/C | Phenol, Benzene | Demethoxylation is the primary route. a-star.edu.sg |
| Ru/C | Catechol, Benzene | Catechol is a key intermediate. a-star.edu.sg |
| Ni/Beta | Cyclohexane | High hydrogenation activity. rsc.org |
| Ni2P/ZSM-5 | Cyclohexane, Anisole, Phenol | High conversion of guaiacol with high selectivity to cyclohexane under specific conditions. acs.org |
| Cu3P/SiO2 | Catechol | High selectivity to catechol (72 mol%) at 300 °C. researchgate.net |
Pyrolysis Mechanisms of Guaiacol and Related Phenolics
Pyrolysis is the thermal decomposition of organic materials at elevated temperatures in an inert atmosphere. Studying the pyrolysis of guaiacol, a model compound for lignin, provides fundamental insights into the thermal degradation of more complex derivatives like this compound.
Free Radical Reaction Pathways
The pyrolysis of guaiacol is widely accepted to proceed through free-radical mechanisms. mdpi.comresearchgate.net The initial and rate-determining step is the homolytic cleavage of the O–CH₃ bond, which has a relatively low bond dissociation energy of about 57.7 kcal/mol. researchgate.net This cleavage generates a phenoxy radical and a methyl radical. researchgate.netmdpi.com
Following this initiation, a cascade of complex reactions occurs. Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in detecting and identifying the radical species involved. mdpi.comresearchgate.netmdpi.com Studies using EPR have confirmed the presence of methyl radicals during guaiacol pyrolysis. mdpi.commdpi.com
The primary radicals can undergo various subsequent reactions, including:
Hydrogen abstraction: Methyl radicals can abstract hydrogen atoms to form methane.
Recombination: Radicals can recombine to form a variety of products. For instance, a phenoxy radical and a methyl radical can recombine to form cresols.
Rearrangement and further decomposition: The phenoxy radical can undergo intramolecular rearrangements and fragmentation, leading to the formation of products like phenol and catechol. mdpi.com
Thermal Decomposition Products and Intermediates
The pyrolysis of guaiacol yields a complex mixture of products. The composition of this mixture is highly dependent on the pyrolysis temperature and residence time. nih.gov At lower temperatures (around 400 °C), the main products are often phenol, cresol, and catechol. nih.gov As the temperature increases, further decomposition and secondary reactions lead to the formation of lighter hydrocarbons and polycyclic aromatic hydrocarbons (PAHs). nih.gov
Key thermal decomposition products and their likely formation pathways are summarized below:
| Product | Formation Pathway / Intermediate |
| Phenol | Demethoxylation of guaiacol. nih.gov |
| Catechol | Rearrangement of the initial phenoxy radical. researchgate.net |
| Cresols | Recombination of phenoxy and methyl radicals. researchgate.net |
| Methane | Hydrogen abstraction by methyl radicals. |
| Benzene | Decomposition of phenol at higher temperatures. |
| Naphthalene | Formed at higher pyrolysis temperatures. mdpi.com |
| 2-hydroxy-benzaldehyde | Detected as a product at intermediate temperatures (e.g., 500 °C). mdpi.com |
Studies on the thermal degradation of 4-vinyl guaiacol, another related compound, have also provided insights into the stability and decomposition products of such structures. nih.gov
Biocatalytic Transformations of Guaiacol Derivatives
Biocatalysis offers a green and highly selective alternative to conventional chemical methods for the transformation of guaiacol derivatives. Enzymes can catalyze specific reactions under mild conditions, often with high stereo- and regioselectivity.
Enzymatic Demethylation Pathways
O-demethylation is a crucial step in the biological valorization of lignin-derived compounds like guaiacol. rsc.org This reaction is often a rate-limiting step in microbial degradation pathways. rsc.org Several types of enzymes have been identified that can catalyze the demethylation of guaiacol and its derivatives.
Cytochrome P450 Monooxygenases: A significant family of enzymes involved in this process is the cytochrome P450 superfamily. rsc.orgrsc.org Specifically, the CYP255A family has been shown to catalyze the aromatic O-demethylation of guaiacol-type compounds. rsc.orgrsc.org For example, the enzyme GcoA (CYP255A2) exhibits high specificity for the O-demethylation of guaiacol to produce catechol. rsc.orgrsc.orgnsf.gov These enzymes can utilize hydrogen peroxide as a co-substrate, offering a cleaner and cheaper alternative to cofactor-dependent systems. rsc.orgrsc.org Quantum mechanics-cluster model studies have provided detailed insights into the reaction mechanism of guaiacol demethylation by GcoA, involving a hydrogen atom transfer and oxygen rebound mechanism. nsf.gov
Cobalamin-Dependent Methyltransferases: An alternative anaerobic pathway for demethylation involves cobalamin-dependent methyltransferases. nih.gov This method utilizes thiols, such as ethyl 3-mercaptopropionate (B1240610), as a "methyl trap." The enzyme transfers the methyl group from the guaiacol derivative to the thiol, forming a stable thioether and driving the reaction towards completion. nih.gov This approach has been successfully applied to a broad spectrum of substituted guaiacol derivatives with high conversion rates. nih.gov
The table below lists some enzymes involved in the demethylation of guaiacol derivatives.
| Enzyme/Enzyme System | Type | Key Features |
| GcoA (CYP255A2) | Cytochrome P450 Monooxygenase | High specificity for guaiacol demethylation to catechol. rsc.orgrsc.org Can use H₂O₂. rsc.orgrsc.org |
| AgcA (CYP255A1) | Cytochrome P450 Monooxygenase | Catalyzes O-demethylation of guaiacol and 4-alkylguaiacols. rsc.orgrsc.org |
| Cobalamin-dependent methyltransferases | Methyltransferase | Anaerobic pathway using thiols as methyl acceptors. nih.gov |
Role of Methyl Traps in Biotransformations
The biotransformation of guaiacol derivatives often involves demethylation, a critical step in the breakdown of lignin and in the synthesis of valuable catechol derivatives. nih.govnih.gov However, the demethylation of methyl phenyl ethers can be challenging, particularly when the resulting catechols are susceptible to subsequent reactions. nih.govnih.gov
A significant advancement in the biocatalytic demethylation of guaiacol derivatives involves the use of methyl traps in an anaerobic environment. nih.govnih.gov This method utilizes cobalamin-dependent methyltransferases, which transfer the methyl group from the guaiacol derivative to a thiol-containing compound, acting as a "methyl trap." nih.govnih.gov Ethyl 3-mercaptopropionate has been identified as a particularly effective methyl trap. nih.govnih.gov The thiol group of this molecule accepts the methyl group from the guaiacol derivative, forming a stable thioether. nih.gov This process is highly efficient, with conversions often exceeding 90%, because the trapping of the methyl group drives the reaction towards completion. nih.govnih.govresearchgate.net
This biocatalytic, oxygen-free method offers a significant advantage over traditional monooxygenase-based demethylation, which requires molecular oxygen and can lead to undesirable oxidative side reactions. nih.govnih.gov The use of methyl traps has been successfully applied to a broad range of substituted guaiacol derivatives, demonstrating its potential for producing high-value chemicals like the antioxidant hydroxytyrosol (B1673988) on a larger scale. nih.govnih.govresearchgate.net
Table 1: Biocatalytic Demethylation of Guaiacol Derivatives Using a Methyl Trap
| Substrate (Guaiacol Derivative) | Methyl Trap | Enzyme System | Conversion (%) | Product | Reference |
| Guaiacol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >90 | Catechol | nih.govnih.gov |
| Homovanillyl alcohol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >99 | Hydroxytyrosol | researchgate.net |
| 2-Methoxy-3-methylphenol | Ethyl 3-mercaptopropionate | Cobalamin-dependent methyltransferase | >99 | 3-Methylcatechol | researchgate.net |
Other Relevant Reaction Mechanisms
The oxidation of guaiacol and its derivatives can proceed through various pathways, often involving the formation of radical intermediates. mdpi.comresearchgate.net The hydroxyl and methoxy groups on the aromatic ring are key to its oxidative transformation. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have shown that the dissociation of the methoxy group's O–C bond in guaiacol requires significantly less energy than the phenolic O–H bond, suggesting its susceptibility to cleavage during oxidation. researchgate.net The pyrolysis of guaiacol is a free-radical process, with the primary detectable radicals being methyl radicals and C6H4(OH)O* radicals. researchgate.net
One proposed pathway for guaiacol oxidation involves the initial homolytic cleavage of the CH3-O bond, leading to the formation of a methyl radical and a 1,2-dihydroxybenzene radical, which can then be converted to 1,2-dihydroxybenzene (catechol). mdpi.comresearchgate.net Another pathway involves demethoxylation, initiated by a hydrogen radical, to form phenol. mdpi.com
Enzymatic oxidation of guaiacol is also a well-studied process. Peroxidases, such as horseradish peroxidase (HRP) and lignin peroxidase (LiP), can catalyze the oxidation of guaiacol in the presence of hydrogen peroxide. researchgate.netmdpi.com This process involves the formation of a phenoxy radical, which can then undergo polymerization to form polyguaiacol. researchgate.net In some cases, tyrosyl radicals within the enzyme itself have been identified as the oxidizing intermediates for guaiacol. acs.org
The atmospheric oxidation of guaiacol, initiated by hydroxyl (OH) radicals, leads to the formation of various products, including catechol, methyl glyoxylate, and malealdehyde. rsc.org This process can also lead to the formation of nitroguaiacol and nitrocatechol in the presence of high concentrations of nitrogen dioxide (NO2). rsc.org
Table 2: Key Radical Intermediates in Guaiacol Oxidation
| Radical Species | Formation Pathway | Subsequent Reactions | Reference |
| Methyl radical (•CH3) | Homolytic cleavage of the O-CH3 bond | Participation in other reactions, conversion to methane | mdpi.comresearchgate.net |
| C6H4(OH)O• radical | Homolytic cleavage of the O-CH3 bond | Combination with a hydrogen radical to form catechol | mdpi.comresearchgate.net |
| Phenoxy radical | Enzymatic oxidation by peroxidases | Polymerization to form polyguaiacol | researchgate.netresearchgate.net |
| Tyrosyl radical (Tyr•) | Formed in enzymes like cytochrome c peroxidase | Acts as an oxidizing intermediate for guaiacol | acs.org |
Acylation of guaiacol is a key reaction for producing valuable chemical intermediates. researchgate.netcsic.es The vapor-phase acylation of guaiacol with acetic acid over zeolite catalysts can lead to two primary products: guaiacol acetate (B1210297) (from O-acylation) and hydroxymethoxyacetophenones (HMAPs) (from C-acylation). researchgate.netcsic.es The latter are of particular interest for the pharmaceutical industry. researchgate.netcsic.es
The Fries rearrangement of guaiacol esters, such as guaiacol acetate, is another important pathway to produce hydroxy aromatic ketones. google.com This reaction typically involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, usually in the presence of a Lewis acid catalyst. google.com For instance, this compound can undergo a Fries rearrangement to yield 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. google.comimpurity.com
The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards either O-acylation or C-acylation products. researchgate.netcsic.es Nanocrystalline and hierarchical MFI and BEA zeolites with optimized acidity and accessibility have been shown to be effective catalysts for the continuous production of HMAPs from guaiacol. researchgate.netcsic.es
Table 3: Acylation and Rearrangement Products of Guaiacol Derivatives
| Reactants | Reaction Type | Catalyst/Conditions | Major Product(s) | Reference |
| Guaiacol + Acetic Acid | Vapor Phase Acylation | Zeolite (MFI, BEA) | Guaiacol acetate, Hydroxymethoxyacetophenones (HMAPs) | researchgate.netcsic.es |
| This compound | Fries Rearrangement | Lewis Acid | 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone | google.comimpurity.com |
| 4-Vinyl Guaiacol + Propionic Anhydride (B1165640) | Esterification | Sodium propionate, 90°C | 2-Methoxy-4-vinylphenyl propionate | mdpi.com |
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopy is a cornerstone for the analysis of guaiacol (B22219) propionate (B1217596), providing detailed information about its molecular structure and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of guaiacol propionate. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to determine the connectivity of atoms within the molecule.
¹H NMR: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. Predicted ¹H NMR spectra for this compound in water show distinct signals corresponding to the different proton environments. np-mrd.org Experimental ¹H NMR data for the related compound guaiacol has been recorded at 500 MHz in water. hmdb.cachemicalbook.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to probe the carbon skeleton of the molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists both ¹H-NMR and ¹³C-NMR as identification tests for this compound. fao.org Publicly available databases also contain information on the ¹³C NMR spectrum of this compound. nih.gov
2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish correlations between protons and carbons, confirming the structural assignment of this compound. For instance, in the analysis of related compounds like guaiacol itself, HSQC experiments have been used to identify key functional groups, including the aromatic methoxy (B1213986) group and olefinic protons. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in this compound by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The JECFA also recognizes IR spectroscopy as a valid identification test for this compound. fao.org IR spectra exhibit characteristic absorption bands corresponding to specific functional groups, such as the carbonyl group (C=O) of the ester and the C-O bonds of the ether and ester moieties.
Electron Paramagnetic Resonance (EPR) for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. In studies involving reactions of similar phenolic compounds, like guaiacol, EPR has been instrumental in identifying radical intermediates. For example, in the reaction of prostacyclin synthase, a tyrosyl radical intermediate was identified using EPR spectroscopy. nih.gov While direct EPR studies on this compound are not prevalent, this technique would be applicable if its synthesis or degradation involves radical pathways.
UV-Visible Spectroscopy for Reaction Kinetics
UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reaction kinetics by measuring the change in absorbance of a solution over time. sci-hub.se It can be used to study the formation or degradation of this compound, particularly if these processes involve changes in conjugation or the presence of chromophores. libretexts.org For example, the kinetics of guaiacol oxidation have been studied by monitoring the change in absorbance at 470 nm. nih.gov The UV-Vis spectrum of guaiacol shows a maximum absorbance that can be used for quantification and kinetic studies. sielc.com Studies on the photonitration of guaiacol have utilized UV-Vis spectroscopy to track the formation of nitroguaiacol products, which strongly absorb light in the UV and visible regions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. mpg.de While direct XPS analysis of this compound is not widely reported, studies on the thermal decomposition of guaiacol on platinum surfaces have demonstrated the power of XPS in identifying surface species and elucidating reaction mechanisms. fau.descience.gov This technique could be applied to study the interaction of this compound with catalysts or other surfaces. researchgate.netresearchgate.net
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry is used for its identification and quantification.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation of guaiacol and its derivatives. researchgate.netresearchgate.net HPLC methods have been developed for the analysis of guaiacol, often using C8 or C18 columns with a mobile phase consisting of acetonitrile (B52724) and a buffer. researchgate.netsielc.com GC is also a standard method for the assay of flavoring agents like this compound. fao.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. etamu.edu In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. fybikon.no Compounds separate based on their boiling points and interactions with the column's stationary phase, resulting in a characteristic retention time. fybikon.no
For this compound (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ), the retention time would be influenced by its volatility and polarity relative to other components in a mixture. nih.gov Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). etamu.edu This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. etamu.edu
The fragmentation pattern of this compound is predictable based on its structure. Key fragmentation pathways for guaiacol-containing molecules include the loss of a methyl radical (-CH₃) and a neutral methanol (B129727) molecule (-CH₃OH). nih.gov Esters commonly cleave at the C-O bond. Therefore, the mass spectrum would be expected to show characteristic peaks corresponding to the molecular ion and key fragments.
Table 1: Predicted GC-MS Fragmentation Data for this compound This interactive table outlines the expected major ions in the mass spectrum of this compound based on its chemical structure and common fragmentation patterns of related compounds.
| Ion Description | Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Molecular Ion | [C₁₀H₁₂O₃]⁺ | 180 |
| Loss of ethyl group | [C₈H₇O₃]⁺ | 151 |
| Loss of propionyl group | [C₇H₇O₂]⁺ | 123 |
| Guaiacol fragment | [C₇H₈O₂]⁺ | 124 |
| Loss of propionic acid | [C₆H₅O]⁺ | 93 |
| Propionyl cation | [CH₃CH₂CO]⁺ | 57 |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize the chemical composition of non-volatile materials by analyzing their thermal degradation products. ifremer.fr A sample is heated rapidly to a high temperature (typically 250°C to 700°C) in an inert atmosphere, causing it to break down into smaller, volatile fragments. ifremer.fr These fragments are then swept into a GC-MS system for separation and identification. ncsu.edu
For this compound, Py-GC/MS analysis would provide insights into its thermal stability and decomposition pathways. The primary pyrolysis event would likely be the cleavage of the ester bond, yielding guaiacol and products derived from the propionate moiety. The resulting guaiacol would then undergo further thermal degradation. Studies on the pyrolysis of guaiacol itself show that it decomposes to form a variety of phenolic compounds. ncsu.edunih.gov
The main products from the fast pyrolysis of guaiacol, and therefore expected secondary products from this compound pyrolysis, are temperature-dependent. At lower temperatures, guaiacol is the major product, while at moderate to high temperatures, further decomposition occurs. ncsu.edunih.govresearchgate.net
Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC/MS This interactive table lists the likely thermal decomposition products of this compound based on known pyrolysis pathways of its constituent parts.
| Product Name | Chemical Formula | Origin |
|---|---|---|
| Guaiacol | C₇H₈O₂ | Primary cleavage product |
| Propionic Acid | C₃H₆O₂ | Primary cleavage product |
| Catechol | C₆H₆O₂ | From decomposition of guaiacol |
| Phenol (B47542) | C₆H₆O | From decomposition of guaiacol |
| o-Cresol | C₇H₈O | From decomposition of guaiacol |
| Methane | CH₄ | From decomposition of guaiacol methoxy group |
| Carbon Monoxide | CO | From decomposition of guaiacol |
| Ethylene | C₂H₄ | From decomposition of propionate group |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net In this setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile and/or methanol with water and a buffer. sielc.comresearchgate.net
This compound, being an ester, is less polar than its parent compound, guaiacol. This difference in polarity allows for their effective separation. When monitoring a reaction to synthesize this compound from guaiacol, the product would elute later (have a longer retention time) than the guaiacol reactant in a reversed-phase system. Quantitative analysis is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net Detection is often performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. researchgate.net
Table 3: Typical RP-HPLC Method Parameters for Analysis of Guaiacol and Related Phenolics This interactive table provides a summary of common conditions used in HPLC methods that can be adapted for the analysis of this compound.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C8 or C18 (e.g., 100 mm x 4.6 mm, 2.5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile : Buffered Water (e.g., 25:75 v/v) | researchgate.netresearchgate.net |
| Buffer | Phosphate buffer (pH range 3.5-6.8) | researchgate.net |
| Flow Rate | 0.5 - 1.2 mL/min | researchgate.netjapsonline.com |
| Detection | UV at ~238 nm or ~275 nm | nih.govresearchgate.net |
| Column Temperature | 35 - 45 °C | researchgate.netjapsonline.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative monitoring of reaction progress and for identifying the components of a mixture. nih.gov A TLC plate consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) on a solid backing.
In the synthesis of this compound from guaiacol, TLC can be used to track the consumption of the starting material and the formation of the product. A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates.
Due to its ester functional group, this compound is less polar than the hydroxyl-containing guaiacol. Therefore, it will have a weaker interaction with the polar silica gel stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by observing the disappearance of the guaiacol spot and the appearance and intensification of the this compound spot over time.
Computational Analytical Approaches
Computational methods provide deep molecular-level insights into the properties and reactivity of this compound, complementing experimental data by explaining observed phenomena and predicting chemical behavior.
Density Functional Theory (DFT) for Molecular and Catalytic Systems
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. austinpublishinggroup.com It is widely applied to predict molecular geometries, reaction energies, and spectroscopic properties. researchgate.netresearchgate.net For this compound, DFT calculations can provide a wealth of information that is difficult or impossible to obtain through experimentation alone.
DFT has been extensively used to study the pyrolysis and catalytic conversion of guaiacol, a model compound for lignin (B12514952). researchgate.netnih.gov These studies calculate bond dissociation energies to predict which chemical bonds are most likely to break under thermal stress and map out entire reaction pathways, including the structures of transition states and the corresponding energy barriers. researchgate.netmdpi.com For instance, DFT calculations on guaiacol have shown that the O–CH₃ bond is often the first to cleave during pyrolysis. researchgate.net
This same theoretical framework can be applied to this compound to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.
Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum, which can aid in experimental identification.
Determine Reaction Energetics: Calculate the energy changes for reactions such as hydrolysis or hydrodeoxygenation. whiterose.ac.uk
Model Adsorption on Catalysts: Investigate how this compound interacts with the surface of a catalyst (e.g., Pt, Cu, Ru), which is crucial for understanding and improving catalytic upgrading processes. nih.govresearchgate.netrsc.org
Table 4: Properties of this compound Amenable to DFT Calculation This interactive table lists key molecular and reactive properties that can be investigated using Density Functional Theory, with examples from studies on the parent compound, guaiacol.
| Property | Application for this compound |
|---|---|
| Optimized Molecular Structure | Predicts bond lengths, bond angles, and overall 3D shape. |
| Bond Dissociation Energies | Identifies the weakest bonds to predict initial steps in pyrolysis or catalysis. |
| Reaction Energy Profiles | Maps the energy landscape for conversion pathways (e.g., to phenol, catechol). whiterose.ac.ukresearchgate.net |
| Adsorption Energies | Quantifies the strength of interaction with catalyst surfaces like Pt(111) or Cu(111). nih.govmdpi.com |
| HOMO-LUMO Gap | Provides insight into chemical reactivity and electronic transitions. austinpublishinggroup.com |
Microkinetic Modeling for Reaction Rate Predictions
Microkinetic modeling is a computational technique that bridges the gap between fundamental molecular-level information and macroscopic, observable reaction kinetics (e.g., reaction rates, selectivity). rsc.orgresearchgate.net It uses parameters derived from theoretical methods like DFT (such as activation energies and reaction enthalpies for elementary reaction steps) to build a comprehensive model of a chemical reaction. osti.gov
Studies on the hydrodeoxygenation of guaiacol and methyl propionate have successfully used microkinetic modeling to understand how different catalyst surfaces and solvent environments influence product distribution. researchgate.netosti.gov Such a model for this compound could predict, for example, whether the reaction favors cleavage of the ester bond first or demethoxylation of the guaiacyl group, guiding the rational design of more efficient catalysts and processes. rsc.org
Microbiological Detection Methods
The detection of spoilage in various products, particularly beverages, often relies on identifying the metabolic byproducts of contaminating microorganisms rather than the microorganisms themselves. One such critical byproduct is guaiacol, a compound that imparts a distinct smoky or medicinal off-flavor, rendering the product unacceptable to consumers. fapas.com The microorganisms responsible for producing guaiacol, most notably thermophilic acidophilic bacteria (TAB) like Alicyclobacillus species, are therefore a significant concern in the food and beverage industry. fapas.com Microbiological detection methods have been developed to rapidly and reliably identify the presence of these guaiacol-producing organisms. These methods are crucial for quality control, helping to prevent economic losses due to spoilage. fapas.com While these methods directly target guaiacol, their relevance to this compound lies in the close chemical relationship between the two compounds and the metabolic pathways of the microorganisms.
Biochemical Kits for Guaiacol-Producing Microorganisms (e.g., Alicyclobacillus spp.)
Several commercial biochemical kits are available for the rapid detection of guaiacol-producing microorganisms. These kits are designed to be user-friendly and provide reliable results, often without the need for extensive laboratory equipment. google.comdsmz.de They are based on the principle of providing the necessary precursors for guaiacol production and then detecting the presence of guaiacol through a colorimetric reaction.
A key component of many of these kits is a culture medium that contains vanillic acid. researchgate.netfrontiersin.org Vanillic acid is a precursor that certain bacteria, such as Alicyclobacillus acidoterrestris, can decarboxylate to produce guaiacol. google.com The inclusion of vanillic acid in the growth medium enhances the production of guaiacol, increasing the sensitivity and reliability of the detection method. fapas.com
The detection of guaiacol is typically achieved through an enzymatic reaction. For instance, in the presence of peroxidase and hydrogen peroxide, guaiacol is oxidized to form tetraguaiacol, a brownish-colored compound. fapas.comnih.gov The intensity of the brown color can be visually assessed or measured spectrophotometrically, providing a qualitative or semi-quantitative indication of the presence of guaiacol-producing bacteria. google.com
Several commercially available kits, such as the Döhler Guaiacol Detection Kit and the Kyokuto Guaiacol Detection Kit, are based on this principle. fapas.comgoogle.comfrontiersin.org These kits often comply with international standards, such as the International Fruit and Vegetable Juice Association (IFU) Method No. 12, which outlines the detection and enumeration of spore-forming thermo-acidophilic spoilage bacteria. google.comrapidmicrobiology.com
The GENE-UP® PRO ACB assay developed by bioMérieux in partnership with Cornell University is a PCR-based method that can detect Alicyclobacillus species and predict their ability to produce guaiacol in a single test, with results available within 27 hours. asm.org
Below is a table summarizing some of the available biochemical kits and their features:
| Kit Name | Manufacturer | Detection Principle | Key Features | Reference |
|---|---|---|---|---|
| Guaiacol Detection Kit | Döhler | Enzymatic colorimetric detection of guaiacol. | Ready-to-use, standardized according to IFU Method No. 12. | google.comdsmz.de |
| Guaiacol Detection Kit | Kyokuto Pharmaceutical Industries Co., Ltd. | Enzymatic assay for guaiacol based on the test developed by the Japan Fruit Juice Association. | Can be completed in less than 4 hours. | fapas.comfrontiersin.org |
| GENE-UP® PRO ACB | bioMérieux | PCR multiplex method targeting Alicyclobacillus spp. and guaiacol production capability. | Provides results in 27 hours. | asm.org |
Cultivation-Based Detection Assays
Cultivation-based detection assays are traditional methods that involve growing the suspected microorganisms on specialized culture media. These methods, while often more time-consuming than biochemical kits, are essential for the isolation, identification, and enumeration of guaiacol-producing bacteria. rapidmicrobiology.com
The process typically begins with a heat shock treatment of the sample. This step is designed to induce the germination of bacterial spores, which are often the form in which these microorganisms survive pasteurization processes. google.com Following the heat shock, the sample is plated on a specialized growth medium, such as K agar (B569324) or BAT agar, and incubated at a temperature conducive to the growth of thermophilic acidophilic bacteria like Alicyclobacillus spp. (typically around 45°C). google.comfrontiersin.org
To specifically detect guaiacol-producing strains, the culture medium is often supplemented with a precursor compound like vanillic acid. google.com The presence of guaiacol-producing colonies can then be confirmed by transferring the colonies to a fresh medium and performing a colorimetric test, as described in the previous section, or by using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect the presence of guaiacol in the culture headspace. google.com
The International Fruit and Vegetable Juice Association (IFU) Method No. 12 provides standardized procedures for the cultivation-based detection and enumeration of Alicyclobacillus spp. google.com This method often serves as a reference for the validation of newer, more rapid detection techniques.
The following table outlines the general steps involved in a cultivation-based detection assay for guaiacol-producing microorganisms:
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Sample Preparation | The sample (e.g., fruit juice) is diluted as necessary. | To obtain a countable number of colonies. | google.com |
| Heat Shock | The sample is heated (e.g., at 80°C for 10 minutes). | To induce the germination of bacterial spores. | google.com |
| Inoculation and Incubation | The heat-treated sample is plated on a specialized agar medium (e.g., BAT agar with vanillic acid) and incubated at an appropriate temperature (e.g., 45°C). | To allow for the growth of thermophilic acidophilic bacteria. | google.comfrontiersin.org |
| Colony Isolation and Identification | Suspect colonies are isolated and subcultured. | To obtain a pure culture for further testing. | frontiersin.org |
| Confirmation of Guaiacol Production | The isolated colonies are tested for their ability to produce guaiacol, either through a colorimetric assay or analytical instrumentation. | To confirm the presence of spoilage-causing microorganisms. | google.com |
Applications in Chemical Science and Engineering
Guaiacol (B22219) Propionate (B1217596) and Derivatives in Flavor and Fragrance Science
Guaiacol propionate is recognized for its distinct aromatic profile, which is described as nutty, fruity, and having vanilla-like notes. This has led to its use as a flavoring agent in the food and beverage industry. vinatiorganics.com The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4609, signifying its status as a recognized flavoring substance. ontosight.ai Its parent compound, guaiacol, is a well-known precursor in the synthesis of various flavorants, including eugenol (B1671780) and vanillin (B372448). impurity.comwikipedia.org In fact, a significant portion of the world's vanillin supply is derived from guaiacol. wikipedia.org Guaiacol itself imparts a smoky and spicy aroma, enhancing the flavor of products like smoked meats, coffee, and whiskey. vinatiorganics.com The propionate derivative offers a nuanced and complex flavor profile, expanding the palette available to food and fragrance chemists.
The applications of guaiacol and its derivatives extend to the fragrance industry, where they contribute warm, woody, and smoky notes to perfume compositions. vinatiorganics.com this compound's pleasant, woody scent also makes it a valuable precursor in the creation of a wide array of aromatic compounds. patsnap.com
Role as Chemical Intermediates and Building Blocks
Beyond its sensory applications, this compound serves as a critical building block in the synthesis of more complex molecules for various industries.
Precursors in Organic Synthesis
This compound functions as an intermediate in various organic synthesis pathways. ontosight.ai For instance, it is an intermediate in the synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone, a derivative of guaiacol. impurity.comas-1.co.jp Guaiacol itself is a versatile precursor for a range of chemical products. wikipedia.orgfactmr.com The esterification of guaiacol with propionic acid to form this compound is a key step that modifies its reactivity and properties, making it suitable for subsequent chemical transformations. ontosight.ai This highlights the importance of this compound as a stepping stone to creating more complex and valuable chemical entities.
Synthesis of Pharmaceutical Intermediates (e.g., Expectorants)
The guaiacol scaffold is a key component in certain pharmaceuticals. Guaiacol is a precursor in the synthesis of expectorants, antiseptics, and local anesthetics. vinatiorganics.comjustdial.com A prominent example is guaifenesin (B1672422), a widely used expectorant, which is chemically an ether of guaiacol and glycerine. vinatiorganics.comwikipedia.org The synthesis of guaifenesin can be achieved through a Williamson ether synthesis starting from guaiacol. scribd.com While direct synthesis from this compound is not the primary route, the underlying guaiacol structure is fundamental. Guaiacol is also used in the synthesis of other pharmaceutical agents like potassium guaiacol sulfonate, an antitussive and expectorant drug. google.com The potential for guaiacol and its derivatives to be used as intermediates in the synthesis of various drugs underscores their importance in the pharmaceutical industry. ontosight.aifactmr.com
Development of Advanced Materials
In the quest for sustainable and high-performance materials, derivatives of guaiacol are emerging as promising bio-based building blocks.
Bio-Based Monomers and Polymers from Guaiacol Derivatives
Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds, including guaiacol. wikipedia.org This makes guaiacol and its derivatives attractive as renewable feedstocks for the chemical industry. wikipedia.org Research has focused on utilizing guaiacol derivatives, such as 4-vinyl guaiacol (4VG), to create bio-based monomers for polymerization. mdpi.comresearchgate.netacs.org These monomers can be used to produce a variety of polymers with a reduced carbon footprint. mdpi.comnih.gov
For instance, a platform of bio-based monomers has been successfully prepared from 4-vinyl guaiacol, which can be polymerized to form homopolymers with varying glass transition temperatures. mdpi.comnih.gov These new bio-based aromatic monomers can potentially substitute petroleum-based monomers in copolymerization processes for a wide range of applications. mdpi.com The phenolic hydroxyl group in guaiacol derivatives can also impart specific properties to the resulting polymers, such as adhesiveness. researchgate.net
Application in Resins, Coatings, and Adhesives
Guaiacol and its derivatives have shown potential in the formulation of resins, coatings, and adhesives. justdial.com Guaiacol-based resins can be formed through polymerization. justdial.com Research has explored the synthesis of bio-based benzoxazine (B1645224) monomers from guaiacol for use in coatings. researchgate.net These coatings can offer corrosion protection for materials like mild steel. researchgate.net Furthermore, guaiacol derivatives have been investigated as components in thermosetting resins for applications such as heat-resistant paints, lacquers, and adhesives. nih.gov The incorporation of guaiacol-based materials can enhance properties like flexibility, water resistance, and adhesion in various coating and adhesive formulations. cargill.com
The following table summarizes the key applications of this compound and its derivatives discussed in this article:
| Application Area | Specific Use | Compound |
| Flavor and Fragrance | Flavoring Agent | This compound |
| Fragrance Component | Guaiacol, this compound | |
| Precursor to Vanillin | Guaiacol | |
| Chemical Synthesis | Organic Synthesis Intermediate | This compound |
| Pharmaceutical Intermediate (Expectorants) | Guaiacol | |
| Advanced Materials | Bio-based Monomers and Polymers | 4-Vinyl Guaiacol |
| Resins, Coatings, and Adhesives | Guaiacol, Guaiacol Derivatives |
Catalysis and Process Development
Catalytic Upgrading of Bio-Oils
The catalytic upgrading of bio-oil is a critical process for improving its properties to be used as a transportation fuel. This typically involves hydrodeoxygenation (HDO) to remove oxygen, which reduces corrosiveness and increases energy density. mdpi.com While guaiacol is a widely studied model compound representing the lignin-derived components of bio-oil, acs.orgcardiff.ac.ukresearchgate.netrsc.orgroyalsocietypublishing.org specific research on the catalytic upgrading of This compound is not available in the reviewed literature.
Bio-oil is a complex mixture containing carboxylic acids, and the interaction between these acids and phenolic compounds like guaiacol can lead to the formation of esters, such as this compound, during upgrading processes. sci-hub.seacs.org One study on the co-processing of guaiacol and propionic acid over nickel-based catalysts noted that esterification reactions could occur, though the primary focus remained on the hydrodeoxygenation of the individual components. sci-hub.se However, dedicated studies detailing the reaction pathways, catalyst performance, and product distribution for the hydrodeoxygenation of this compound are absent.
Research in the field extensively covers the HDO of related compounds, providing a basis for hypothetical reaction pathways for this compound. For instance, studies on methyl propionate HDO investigate the cleavage of ester bonds and subsequent deoxygenation. osti.gov Similarly, the HDO of guaiacol itself is thoroughly documented over various catalysts, including Ni, Pt, Ru, and CoMo systems, with products ranging from phenol (B47542) and catechol to fully deoxygenated hydrocarbons like cyclohexane (B81311). cardiff.ac.ukpreprints.orgmdpi.comresearchgate.net Without specific experimental data for this compound, any discussion on its catalytic upgrading would be purely speculative.
Due to the lack of dedicated research, no data tables on catalysts, reaction conditions, or product yields for the catalytic upgrading of this compound can be provided.
Environmental and Biotechnological Intersections
Biorefinery Processes and Lignin (B12514952) Valorization
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is abundantly available as a byproduct of the paper and biorefining industries. The valorization of lignin into value-added chemicals, such as guaiacol (B22219) and its derivatives, is a key strategy for enhancing the economic viability and sustainability of biorefineries.
Conversion of Lignin to Guaiacol and Derivatives
The conversion of lignin into guaiacol and other phenolic compounds is a central focus of biorefinery research. Lignin is primarily composed of three phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohol. acs.org Guaiacol is derived from the coniferyl alcohol units. Various thermochemical and catalytic processes are employed to depolymerize lignin and selectively yield guaiacol.
Catalytic hydrogenolysis is a promising method for lignin depolymerization. This process involves the cleavage of ether linkages within the lignin structure in the presence of a catalyst and a hydrogen source. For instance, a study utilizing a reusable Palladium/Zirconium Phosphate (Pd/ZrP) catalyst demonstrated the conversion of ionic liquid-based biorefinery lignin into guaiacols with yields up to 200 mg per gram of lignin. osti.gov The reaction pathway involves the cleavage of C-O bonds followed by hydrogenation. osti.gov Another approach involves the use of lanthanide triflates, such as La(OTf)₃, which can catalyze the transformation of lignin into guaiacol as the sole liquid product with yields reaching up to 25.5 wt%. rsc.org
Hydrothermal liquefaction (HTL) is another thermochemical process that uses hot, compressed water to break down lignin. This method can be integrated with existing kraft pulp mills, utilizing the black liquor, which contains dissolved lignin, as a direct feedstock. acs.org The main products from the hydrothermal fractionation of wood include lignin-derived aromatic monomers like propyl guaiacol and syringyl propanol. mdpi.com
Pyrolysis, the thermal decomposition of biomass in the absence of oxygen, also yields a bio-oil containing guaiacol and other phenolic compounds. The composition of the bio-oil depends on the type of lignin; softwood lignin primarily produces guaiacol-type phenols. mdpi.com
The following table summarizes the yields of guaiacol and its derivatives from different lignin conversion processes.
| Conversion Process | Lignin Source | Catalyst | Key Products | Yield | Reference |
| Catalytic Hydrogenolysis | Poplar Lignin | Pd/ZrP | Guaiacol, Methyl guaiacol, Ethyl guaiacol, Propyl guaiacol | Up to 200 mg/g of lignin | osti.gov |
| Catalytic Transformation | Various | La(OTf)₃ | Guaiacol | Up to 25.5 wt% | rsc.org |
| Hydrothermal Fractionation | Wood | Hydrogenation catalyst | Propyl guaiacol, Propyl syringol | - | mdpi.com |
| Pyrolysis | Softwood Lignin | None | Guaiacol-type phenols | - | mdpi.com |
Recovery Strategies in Biorefinery Streams
The efficient recovery of guaiacol from the complex product mixtures generated during biorefinery processes is crucial for its economic viability. Several separation and purification techniques are being explored.
Distillation is a common method, but the thermal decarboxylation of guaiacol at high temperatures can lead to the formation of unwanted byproducts like 4-vinylguaiacol. nih.gov Therefore, alternative methods are often preferred.
Crystallization is a promising technique for guaiacol recovery. A two-step crystallization process has been shown to effectively separate guaiacol from a model mixture containing lactic acid, furfural, and 5-HMF, with recovery yields of 57.0% in the first stage and 39.8% in the second. acs.org
Membrane separation, including pervaporation and vapor permeation, can be used to concentrate guaiacol by dehydrating the process streams. nih.gov However, fouling of the membranes by viscous waxes and oligomers present in the biorefinery liquors can be a significant challenge. nih.gov
Solvent extraction is another viable option. The choice of solvent is critical to ensure high selectivity and recovery of guaiacol while minimizing environmental impact. acs.org
Microbial Metabolism and Biotransformation of Guaiacol
Microorganisms play a significant role in both the formation and degradation of guaiacol in various environments. Understanding these microbial processes is essential for both preventing spoilage in certain industries and for developing biotechnological applications for guaiacol production and remediation.
Guaiacol Formation in Fermentation Processes
Guaiacol can be produced by certain microorganisms through the decarboxylation of vanillic acid, a compound derived from the breakdown of lignin. oup.comacs.org This microbial activity can be a source of off-flavors in fermented beverages and food products.
For instance, in Japanese sake brewing, spoilage bacteria such as Bacillus subtilis, B. amyloliquefaciens/subtilis, and Staphylococcus gallinarum have been identified as producers of guaiacol from vanillic acid present in rice koji. acs.org Similarly, some species of the genus Alicyclobacillus are known to cause spoilage in fruit juices by producing guaiacol, leading to a smoky or rubbery off-aroma. nih.govasm.org Studies have shown that Alicyclobacillus suci produces significantly more guaiacol than the closely related Alicyclobacillus acidoterrestris. nih.gov
The enzymatic basis for this transformation is the vanillate (B8668496) decarboxylase complex, encoded by genes such as vdcC. oup.comnih.gov The presence and expression of these genes are key determinants of a microorganism's ability to produce guaiacol.
The following table lists some microorganisms known to produce guaiacol from vanillic acid.
| Microorganism | Environment | Reference |
| Bacillus subtilis | Japanese Sake, Cork | oup.comacs.org |
| Bacillus amyloliquefaciens/subtilis | Japanese Sake | acs.org |
| Staphylococcus gallinarum | Japanese Sake | acs.org |
| Streptomyces spp. | Cork | oup.com |
| Alicyclobacillus suci | Fruit Juice | nih.gov |
| Alicyclobacillus acidoterrestris | Fruit Juice | nih.gov |
Microbial Degradation Pathways of Guaiacol
Several microorganisms are capable of degrading guaiacol, utilizing it as a carbon and energy source. This metabolic capability is important for the natural cycling of lignin-derived compounds and has potential applications in bioremediation.
The primary step in the aerobic degradation of guaiacol is O-demethylation, which converts guaiacol to catechol. nih.govasm.org This reaction is often catalyzed by cytochrome P450 monooxygenases. In the bacterium Rhodococcus opacus PD630, a key enzyme system for this conversion involves a cytochrome P450 (GcoAR) and its partner protein (GcoBR). nih.govasm.org The deletion of the genes encoding these proteins results in the loss of the ability to grow on guaiacol. nih.govasm.org
Further degradation of catechol typically proceeds through ring-cleavage pathways. In some soil microbial consortia, 4,5-dichloroguaiacol (B1606925) can be dechlorinated to dichlorocatechol, which is then further degraded under aerobic conditions. nih.gov
A variety of bacterial and fungal genera have been identified with the ability to degrade guaiacol, including Serratia, Enterobacter, Raoultella, Bacillus, Mucor, Trametes, Conifera, and Aspergillus. researchgate.net
Environmental Impact of Guaiacol Production and Utilization
The environmental impact of guaiacol production is closely linked to its production method. Traditional synthesis of guaiacol relies on fossil fuel-based feedstocks and energy-intensive processes, which contribute to greenhouse gas emissions and other environmental burdens. researchgate.netnorsus.nonorsus.no
The production of vanillin (B372448) from guaiacol can also generate hazardous waste and pose health risks. researchgate.net In contrast, biorefinery-based production of guaiacol from lignin offers a more sustainable alternative by utilizing a renewable feedstock and potentially reducing waste generation. researchgate.net However, the environmental performance of biorefinery processes is dependent on the efficiency of lignin conversion and product recovery, as well as the management of process inputs like solvents and catalysts.
The use of guaiacol itself, for instance in the synthesis of other chemicals, also has environmental implications that need to be considered within a broader life cycle perspective. The development of "green" chemical pathways utilizing bio-based guaiacol is an active area of research aimed at reducing the environmental impact of the chemical industry. wikipedia.org
Biodegradation and Environmental Fate Studies
The environmental impact of a chemical compound is largely determined by its persistence, transformation, and mobility in various environmental compartments. For guaiacol propionate (B1217596), a comprehensive understanding of its environmental fate is derived from its chemical structure—an ester of guaiacol and propionic acid. The primary mechanism initiating its biodegradation is the enzymatic hydrolysis of the ester bond, which splits the molecule into its constituent parts: guaiacol and propionic acid.
Hydrolysis: The initial and rate-limiting step in the environmental degradation of guaiacol propionate is the cleavage of its ester linkage. This reaction is catalyzed by non-specific esterase enzymes, which are ubiquitous in microbial communities in soil and aquatic environments. This enzymatic hydrolysis yields guaiacol and propionic acid, which are then subject to further microbial degradation.
Fate of Guaiacol: Guaiacol is a naturally occurring aromatic compound derived from the pyrolysis of lignin and is a component of wood smoke. As a lignin-derived product, numerous microorganisms have evolved pathways to metabolize it. The primary route for aerobic degradation of guaiacol involves O-demethylation by cytochrome P450 monooxygenase systems, such as the GcoA enzyme found in bacteria like Rhodococcus jostii acs.org. This step converts guaiacol into catechol mdpi.comnih.gov. Catechol is a central intermediate in the degradation of many aromatic compounds and is channeled into the β-ketoadipate pathway, where it is further broken down into intermediates of the citric acid cycle, ultimately leading to mineralization into carbon dioxide and water nih.gov.
Fate of Propionic Acid: Propionic acid is a common short-chain fatty acid that is readily biodegradable under both aerobic and anaerobic conditions regulations.gov. In aerobic environments, it is quickly metabolized by a wide range of microorganisms. Under anaerobic conditions, such as in sediments or wastewater treatment digesters, propionic acid is converted to acetic acid, methane, and carbon dioxide by syntrophic bacteria and methanogenic archaea regulations.gov. While generally considered non-persistent, high concentrations of propionate have been noted to potentially inhibit methanogenesis nih.gov. Given its low octanol-water partition coefficient (log Kow), propionic acid is not expected to bioaccumulate in aquatic organisms or adsorb significantly to sediment regulations.gov.
Based on the ready biodegradability of its constituent parts, this compound is predicted to be a non-persistent compound in the environment. Its environmental half-life will be influenced by factors such as microbial population density, temperature, pH, and oxygen availability, which affect the initial enzymatic hydrolysis rate.
Predicted Environmental Fate of this compound and Its Hydrolysis Products
| Compound | Initial Degradation Step | Key Intermediates | Ultimate Fate | Bioaccumulation Potential |
|---|---|---|---|---|
| This compound | Enzymatic Hydrolysis | Guaiacol, Propionic Acid | Mineralization | Low |
| Guaiacol | O-Demethylation | Catechol | Mineralization via β-ketoadipate pathway | Low |
| Propionic Acid | Metabolism via Krebs Cycle (aerobic) or Methanogenesis (anaerobic) | Acetic Acid, Methane (anaerobic) | Mineralization (CO2, H2O) | Low regulations.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of esters like this compound traditionally involves methods that may not align with the principles of green chemistry, often using harsh reagents and producing significant waste. However, modern biocatalytic approaches offer a more sustainable alternative.
Conventional Synthesis: A typical laboratory or industrial synthesis of this compound might involve the acylation of guaiacol using propionyl chloride or propionic anhydride (B1165640). These reactions are often carried out in the presence of a stoichiometric amount of a base (like pyridine) to neutralize the acid byproduct (HCl or propionic acid). Such methods generally have poor atom economy, use hazardous reagents, and require significant energy input and solvent for purification.
Biocatalytic Synthesis: A Green Alternative: The application of green chemistry principles to the synthesis of this compound focuses on using enzymatic catalysts, specifically lipases, under mild conditions. Lipases are hydrolase enzymes that can effectively catalyze esterification reactions in non-aqueous environments, a reaction that is the reverse of their natural function of hydrolyzing fats nih.gov.
The biocatalytic synthesis involves the direct esterification of guaiacol with propionic acid. A commonly used and robust enzyme for this type of transformation is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435 doi.org. Research on the enzymatic synthesis of similar esters has demonstrated high conversion rates and selectivity under mild reaction conditions doi.org.
The advantages of this biocatalytic route include:
High Selectivity: Enzymes offer excellent chemo-, regio-, and enantioselectivity, reducing the formation of byproducts and simplifying purification nih.gov.
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, significantly reducing energy consumption compared to traditional chemical methods.
Reduced Waste: The high selectivity minimizes byproduct formation, and the catalyst (enzyme) is biodegradable. Immobilized enzymes can also be recovered and reused over multiple cycles, further reducing waste and cost.
Safer Solvents: While some enzymatic esterifications are performed in organic solvents like n-hexane, research has shown that greener solvents such as supercritical carbon dioxide or 2-methyltetrahydrofuran (B130290) can be used doi.org. Advances have also enabled these reactions in solvent-free systems or even in aqueous micellar media escholarship.org.
The comparison below highlights the benefits of the biocatalytic approach in line with green chemistry metrics.
Comparison of Synthesis Routes for this compound
| Parameter | Conventional Chemical Synthesis (e.g., via Propionyl Chloride) | Green Biocatalytic Synthesis (via Lipase) |
|---|---|---|
| Catalyst | Stoichiometric base (e.g., Pyridine) | Catalytic, reusable enzyme (e.g., Novozym 435) doi.org |
| Reagents | Guaiacol, Propionyl Chloride (corrosive, moisture-sensitive) | Guaiacol, Propionic Acid (less hazardous) |
| Solvent | Aprotic organic solvents (e.g., Dichloromethane (B109758), Toluene) | Greener solvents (e.g., n-Hexane, scCO2) or solvent-free doi.org |
| Temperature | Often requires heating or cooling | Mild (e.g., 30-60 °C) |
| Byproducts | HCl, Pyridinium salts (significant waste) | Water (only byproduct) |
| Atom Economy | Low | High |
| Environmental Impact | Higher (hazardous materials, energy use, waste) | Lower (biodegradable catalyst, less energy, minimal waste) |
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes and Sustainable Production
The pursuit of greener and more efficient methods for synthesizing guaiacol (B22219) propionate (B1217596) is a key focus of current research. Traditional synthesis often involves the esterification of guaiacol with propionic acid or its derivatives, such as propionic anhydride (B1165640). ontosight.aimdpi.com Innovations in this area are centered on improving yield, reducing waste, and utilizing renewable resources.
One promising approach is the use of biocatalysts. For instance, enzyme-catalyzed synthesis in ionic liquids has been explored as a greener alternative to conventional organic solvents. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown potential in catalyzing transesterification reactions to produce esters like guaiacol propionate. mdpi.com These enzymatic methods operate under mild conditions and exhibit high selectivity, minimizing the formation of byproducts. mdpi.com
Furthermore, the derivation of guaiacol and propionic acid from renewable feedstocks like lignin (B12514952) is a significant step towards sustainable production. Lignin, a complex polymer found in plant cell walls, can be broken down to produce a variety of aromatic compounds, including guaiacol. acs.orgnih.govcore.ac.uk Research into lignin depolymerization aims to develop efficient catalytic processes to increase the yield of valuable monomers like guaiacol. acs.orgnih.govcore.ac.uk Similarly, propionic acid can be produced through the fermentation of biomass. The integration of these bio-based feedstocks into the synthesis of this compound represents a fully sustainable production pathway.
Recent studies have also investigated the synthesis of related compounds from lignin-derived monomers. For example, a novel approach has been described for synthesizing valuable 3,4-dialkoxyanilines and alkyl propionates from lignin-derived 4-propylguaiacol, demonstrating the potential for creating a range of useful chemicals from this renewable source. researchgate.net Another study focused on the synthesis of biobased monomers from 4-vinyl guaiacol, a derivative of guaiacol, through esterification with various carboxylic acids, including propionic acid. mdpi.comresearchgate.net
The table below summarizes some of the novel synthetic routes being explored.
| Synthetic Route | Reactants | Catalyst/Conditions | Key Advantages |
| Enzymatic Esterification | Guaiacol, Propionic Acid/Vinyl Propionate | Lipase (e.g., CALB) in ionic liquids or supercritical CO2 | Mild reaction conditions, high selectivity, green solvent. mdpi.com |
| Lignin Valorization | Lignin | Various catalysts (e.g., Ru/C, Ni/C) | Utilization of renewable feedstock, potential for integrated biorefineries. acs.orgrsc.org |
| Acylation with Anhydride | 4-Vinyl Guaiacol, Propionic Anhydride | Sodium Propionate, 90°C | High conversion rate. mdpi.com |
| Steglich Esterification | 4-Vinyl Guaiacol, Propionic Acid | DCC, DMAP | Alternative route when anhydride is unavailable. mdpi.com |
Advanced Catalytic Systems for Tailored Transformations
The development of advanced catalytic systems is crucial for achieving precise and efficient transformations in the synthesis and modification of this compound. Research is focused on designing catalysts with high activity, selectivity, and stability, particularly for processes involving hydrodeoxygenation (HDO) and acylation.
In the context of producing guaiacol from lignin, catalysts are essential for the selective cleavage of C-O bonds. researchgate.net Bifunctional catalysts, which possess both metal and acid sites, have shown promise in this area. For example, nickel and copper supported on zeolites like Beta have been investigated for the vapor-phase hydrodeoxygenation of guaiacol to produce valuable chemicals. researchgate.net The zeolite support provides the necessary acidity for dehydration and cracking reactions, while the metal facilitates hydrogenation. researchgate.net Similarly, ruthenium-based catalysts have demonstrated high activity in the hydrogenation of guaiacol derivatives. researchgate.net
For the synthesis of this compound via acylation, solid acid catalysts are being explored as alternatives to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. Zeolites, with their well-defined pore structures and tunable acidity, are promising candidates. researchgate.netcsic.es The choice of zeolite framework and the balance of Brønsted and Lewis acid sites can significantly influence the reaction pathway, favoring either O-acylation to form the desired ester or C-acylation, which leads to other products. researchgate.net
Recent research highlights include:
Bifunctional Catalysts for HDO: Ni/Cu-Beta zeolite catalysts have been used for the vapor-phase hydrodeoxygenation of guaiacol, demonstrating the potential for converting lignin-derived compounds into valuable platform chemicals. researchgate.net
Ruthenium Catalysts: Ruthenium supported on titanium dioxide has been shown to be effective for the hydrodeoxygenation of guaiacol to phenol (B47542). researchgate.net
Zeolite Catalysts for Acylation: Micro, nano, and hierarchical MFI and BEA zeolites have been studied for the vapor-phase acylation of guaiacol with acetic acid, providing insights into how catalyst structure affects product selectivity. researchgate.netcsic.es
The table below provides an overview of some advanced catalytic systems and their applications relevant to this compound.
| Catalyst System | Reaction Type | Key Features and Findings |
| Ni/Cu-Beta Zeolite | Hydrodeoxygenation | Bifunctional catalyst with both metal and acid sites, effective for vapor-phase conversion of guaiacol. researchgate.net |
| Ru/TiO₂ | Hydrodeoxygenation | High conversion of guaiacol to phenol under relatively mild conditions. researchgate.net |
| MFI and BEA Zeolites | Acylation | Catalyst structure and acidity influence the selectivity towards O-acylation (ester formation) versus C-acylation. researchgate.netcsic.es |
| Pt/HZSM-5, Pt/HBeta | Hydrodeoxygenation | Strong acid sites and large pores lead to high guaiacol conversion, with cyclohexane (B81311) as the main product. researchgate.net |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of processes related to this compound. Density functional theory (DFT) calculations and microkinetic modeling are powerful tools for understanding reaction mechanisms at the molecular level, guiding the design of more effective catalysts and reaction conditions.
Computational studies have been instrumental in elucidating the complex reaction networks involved in the hydrodeoxygenation of guaiacol. researchgate.netosti.gov By modeling the adsorption of reactants, the energetics of different reaction pathways, and the influence of solvents, researchers can predict which catalysts and conditions will favor the desired products. researchgate.netosti.gov For example, computational investigations have explored the effect of solvents like water and 1,4-dioxane (B91453) on the hydrodeoxygenation of propanoic acid over palladium catalysts, providing insights that are directly relevant to the synthesis of this compound. osti.gov
These theoretical predictions can then be validated and refined through targeted experiments. This integrated approach saves significant time and resources compared to purely empirical methods. For instance, after computational screening identifies a promising catalyst, it can be synthesized and tested experimentally to verify its performance. Any discrepancies between the predicted and observed results can then be used to improve the computational model, leading to a virtuous cycle of discovery.
Key areas where this integrated approach is being applied include:
Catalyst Design: Predicting the activity and selectivity of different catalyst formulations before they are synthesized.
Mechanism Elucidation: Understanding the detailed steps of complex reactions, such as the selective cleavage of specific bonds in lignin-derived molecules. nsf.gov
Solvent Effects: Modeling how different solvents influence reaction rates and pathways. researchgate.netosti.govosti.gov
The following table illustrates the interplay between computational and experimental methods.
| Research Area | Computational Method | Experimental Validation | Outcome |
| Guaiacol Hydrodeoxygenation | DFT, Microkinetic Modeling | Catalyst performance testing in a reactor | Understanding of reaction pathways and solvent effects, leading to optimized conditions. researchgate.netosti.gov |
| Enzyme Engineering | Molecular Dynamics Simulations | Site-directed mutagenesis, activity assays | Engineering enzymes with improved activity and stability for specific reactions. nsf.gov |
| Catalyst Development | Quantum Mechanics/Molecular Mechanics (QM/MM) | Synthesis and characterization of novel catalysts | Design of catalysts with tailored properties for specific transformations. osti.gov |
Exploration of Undiscovered Applications in Material Science and Bio-Industry
While this compound is primarily known for its use as a flavoring and fragrance agent, its chemical structure suggests potential for a broader range of applications in material science and the bio-industry. ontosight.ainih.gov The presence of an aromatic ring, an ester group, and a methoxy (B1213986) group provides multiple sites for chemical modification, making it a versatile building block for new materials.
In material science, this compound could serve as a monomer or a precursor for the synthesis of novel bio-based polymers. mdpi.com The aromatic core can impart rigidity and thermal stability, while the propionate group can be modified to introduce different functionalities. For example, research on related lignin-derived compounds like 4-vinyl guaiacol has demonstrated their potential as substitutes for petroleum-based monomers like styrene (B11656) in the production of polymers with a wide range of thermal properties. mdpi.comresearchgate.net The esterification of such compounds is a key step in tuning their properties for polymerization. mdpi.comresearchgate.net
In the bio-industry, the focus is on leveraging the inherent properties of guaiacol derivatives for various applications. The antimicrobial and antioxidant properties of phenolic compounds are well-known, and this compound may exhibit similar activities. ontosight.ai This could lead to its use as a preservative in food or as an active ingredient in antimicrobial formulations. Furthermore, the biocatalytic transformation of guaiacol and its derivatives is an active area of research. researchgate.netnih.govuni-graz.at For example, the demethylation of guaiacol derivatives using cobalamin-dependent methyltransferases can produce valuable catechols, which are potent antioxidants. nih.gov
Potential future applications include:
Bio-based Polymers: As a monomer for polyesters or as a building block for epoxy resins and other thermosets. rsc.org
Antimicrobial Agents: As a potential alternative to traditional preservatives in various industries. ontosight.ai
Pharmaceutical Intermediates: The guaiacol moiety is present in various pharmaceutically active compounds, and this compound could serve as a starting material for their synthesis. foreverest.net
The table below outlines some of the emerging applications for this compound and related compounds.
| Application Area | Potential Role of this compound | Rationale |
| Material Science | Monomer for bio-based polymers | Aromatic structure provides rigidity and thermal stability; ester group allows for further functionalization. mdpi.comrsc.org |
| Bio-Industry | Antimicrobial agent, antioxidant | Phenolic structure suggests potential for antimicrobial and antioxidant activity. ontosight.ai |
| Pharmaceuticals | Synthetic intermediate | The guaiacol structure is a key component of some active pharmaceutical ingredients. foreverest.netjustdial.com |
| Agrochemicals | Precursor for active ingredients | The functional groups on this compound could be modified to create new agrochemicals. justdial.com |
Q & A
Basic: What experimental methodologies are recommended for synthesizing guaiacol propionate with high purity and yield?
Answer:
Synthesis of this compound typically involves esterification of guaiacol with propionic acid or its derivatives. Key methodological considerations include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are commonly used, but enzymatic catalysts (lipases) may enhance selectivity .
- Reaction conditions : Temperature (80–120°C), solvent choice (toluene or solvent-free systems), and molar ratios (guaiacol:propionic acid = 1:1.5–2.0) influence yield .
- Purification : Distillation or column chromatography can isolate the product. Monitor purity via GC-MS or HPLC .
Data Table :
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 78 | 95 |
| Lipase (CALB) | 80 | 65 | 98 |
Advanced: How can computational modeling optimize reaction pathways for this compound synthesis?
Answer:
Density Functional Theory (DFT) or molecular dynamics simulations can predict transition states and energetics:
- DFT applications : Analyze activation energies for acid- vs. enzyme-catalyzed mechanisms to identify rate-limiting steps .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction media .
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Confirm ester formation (C=O stretch at ~1740 cm⁻¹) and methoxy group (O-CH₃ at ~2850 cm⁻¹) .
- NMR : ¹H NMR (δ 3.8–4.2 ppm for methoxy protons; δ 2.3–2.5 ppm for propionate methylene) .
- MS : Molecular ion peak (m/z 180 for C₁₀H₁₂O₃) and fragmentation patterns .
Advanced: How can contradictory data on this compound’s stability under varying pH conditions be resolved?
Answer:
- Controlled experiments : Design studies with standardized buffers (pH 2–12), monitoring degradation via UV-Vis or LC-MS at fixed intervals .
- Statistical analysis : Apply ANOVA to identify significant differences in degradation rates across pH levels .
- Mechanistic insights : Use quantum mechanical calculations to model hydrolysis pathways and identify pH-sensitive functional groups .
Basic: What are the best practices for designing a PICOT framework to study this compound’s antimicrobial properties?
Answer:
Apply the PICOT framework to structure research questions:
- Population : Bacterial strains (e.g., E. coli, S. aureus).
- Intervention : this compound at varying concentrations (0.1–10 mg/mL).
- Comparison : Negative control (solvent-only) and positive control (standard antibiotic).
- Outcome : Minimum inhibitory concentration (MIC) or zone of inhibition.
- Time : 24–48 hours incubation .
Advanced: How can researchers ensure reproducibility in this compound’s bioactivity assays?
Answer:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial susceptibility testing .
- Data transparency : Publish raw data (e.g., inhibition zone measurements) and statistical code in open repositories .
- Inter-lab validation : Collaborate with independent labs to replicate findings using identical materials and methods .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Dose-response modeling : Fit data to logistic curves using nonlinear regression (e.g., Hill equation) .
- EC₅₀ calculation : Determine half-maximal effective concentration via GraphPad Prism or R packages .
- Error analysis : Report 95% confidence intervals and p-values for significance testing .
Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties?
Answer:
- Feature selection : Use molecular descriptors (logP, polar surface area) as input variables .
- Algorithm training : Apply Random Forest or Neural Networks to datasets (e.g., PubChem, ChEMBL) .
- Validation : Compare predicted vs. experimental values (e.g., solubility, boiling point) using RMSE metrics .
Basic: How should researchers address ethical considerations in animal studies involving this compound?
Answer:
- Ethical review : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval .
- 3Rs compliance : Replace animals with in vitro models where possible, reduce sample sizes, refine procedures to minimize pain .
- Data reporting : Adhere to ARRIVE guidelines for transparency in experimental details .
Advanced: What strategies resolve discrepancies between in silico predictions and experimental results for this compound’s reactivity?
Answer:
- Parameter adjustment : Recalibrate computational models using experimental activation energies or solvent polarity data .
- Sensitivity analysis : Identify which input variables (e.g., bond dissociation energies) most affect model outputs .
- Collaborative validation : Engage computational and experimental teams to iteratively refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
